1-ethyl-2-(pyrrolidin-2-yl)-1H-imidazole
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Overview
Description
1-Ethyl-2-(pyrrolidin-2-yl)-1H-imidazole is a heterocyclic compound that features both an imidazole and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of 1-ethyl-2-(pyrrolidin-2-yl)-1H-imidazole typically involves the construction of the imidazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may employ microwave-assisted organic synthesis (MAOS) to enhance efficiency and yield .
Chemical Reactions Analysis
1-Ethyl-2-(pyrrolidin-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Scientific Research Applications
1-Ethyl-2-(pyrrolidin-2-yl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with various pharmacological properties.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
1-Ethyl-2-(pyrrolidin-2-yl)-1H-imidazole can be compared with other pyrrolidine-containing compounds such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-dione: Studied for its biological activities.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-ethyl-2-pyrrolidin-2-ylimidazole |
InChI |
InChI=1S/C9H15N3/c1-2-12-7-6-11-9(12)8-4-3-5-10-8/h6-8,10H,2-5H2,1H3 |
InChI Key |
PQZQRJQJQJVXDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2CCCN2 |
Origin of Product |
United States |
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